molecular formula C9H14O B2864571 5-Methyl-octahydropentalen-2-one CAS No. 860569-26-2

5-Methyl-octahydropentalen-2-one

Cat. No.: B2864571
CAS No.: 860569-26-2
M. Wt: 138.21
InChI Key: IROCYYQQBCZWAF-UHFFFAOYSA-N
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Description

5-Methyl-octahydropentalen-2-one is an organic compound with the molecular formula C10H16O It is a derivative of octahydropentalen-2-one, where a methyl group is attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-octahydropentalen-2-one typically involves the hydrogenation of 5-Methyl-pentalen-2-one. The process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure complete hydrogenation without over-reduction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-octahydropentalen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Various catalysts and specific conditions depending on the desired substitution

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Alkanes

    Substitution: Varied products depending on the substituents introduced

Scientific Research Applications

5-Methyl-octahydropentalen-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-octahydropentalen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Octahydropentalen-2-one: The parent compound without the methyl group.

    5-Ethyl-octahydropentalen-2-one: A similar compound with an ethyl group instead of a methyl group.

    5-Propyl-octahydropentalen-2-one: A similar compound with a propyl group.

Uniqueness

5-Methyl-octahydropentalen-2-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This structural modification can lead to differences in its behavior in chemical reactions and its interactions with biological targets compared to its analogs.

Properties

IUPAC Name

5-methyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-6-2-7-4-9(10)5-8(7)3-6/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROCYYQQBCZWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC(=O)CC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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